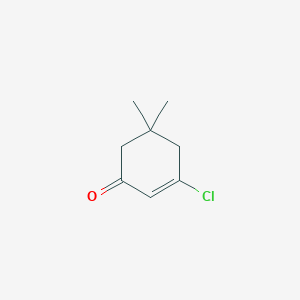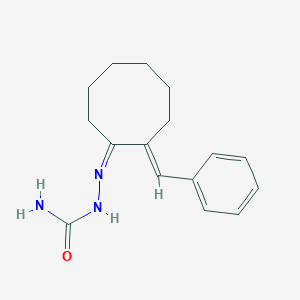
2-Benzylidenecyclooctanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidenecyclooctanone semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cyclooctanone, and its unique chemical structure has led to a wide range of investigations into its properties and potential uses.
Mécanisme D'action
The mechanism of action of 2-Benzylidenecyclooctanone semicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzymes targeted.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Benzylidenecyclooctanone semicarbazone can have a range of effects on cellular processes. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Benzylidenecyclooctanone semicarbazone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-Benzylidenecyclooctanone semicarbazone. One avenue of investigation could be to further explore its anti-tumor activity and potential use in cancer treatment. Another direction could be to investigate its potential as a fluorescent probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Benzylidenecyclooctanone semicarbazone involves the reaction of cyclooctanone with benzaldehyde and semicarbazide. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
Applications De Recherche Scientifique
2-Benzylidenecyclooctanone semicarbazone has been studied for its potential applications in a variety of scientific fields. It has been investigated for its anti-tumor activity, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
16983-73-6 |
|---|---|
Nom du produit |
2-Benzylidenecyclooctanone semicarbazone |
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea |
InChI |
InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15- |
Clé InChI |
LLBXTCMHCXSQNS-TVYBWHDCSA-N |
SMILES isomérique |
C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1 |
SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
SMILES canonique |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Synonymes |
2-Benzylidenecyclooctanone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



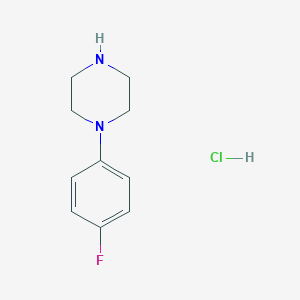
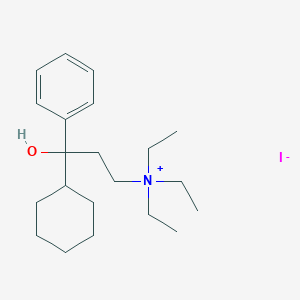
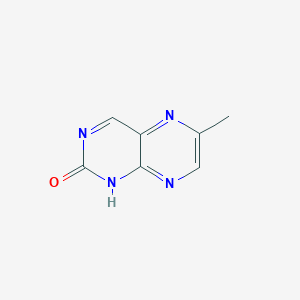
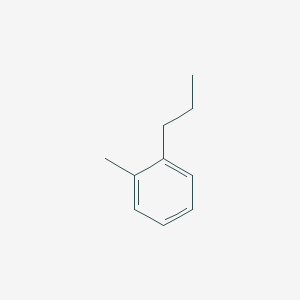
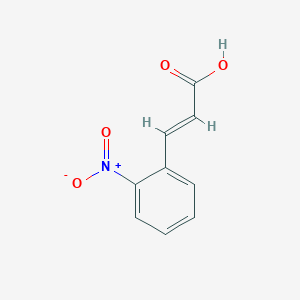

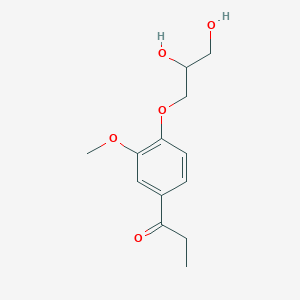
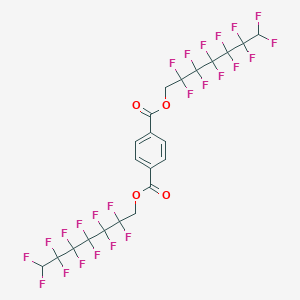
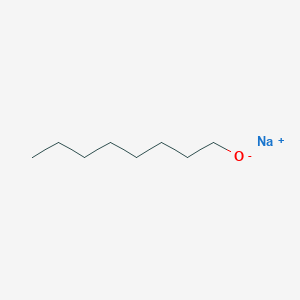
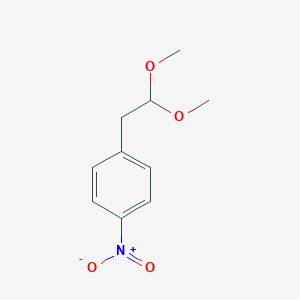
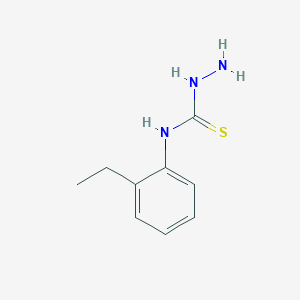
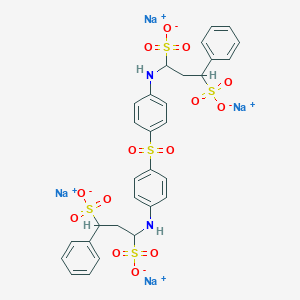
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
